Cas no 1404-15-5 (Nogalamycin)

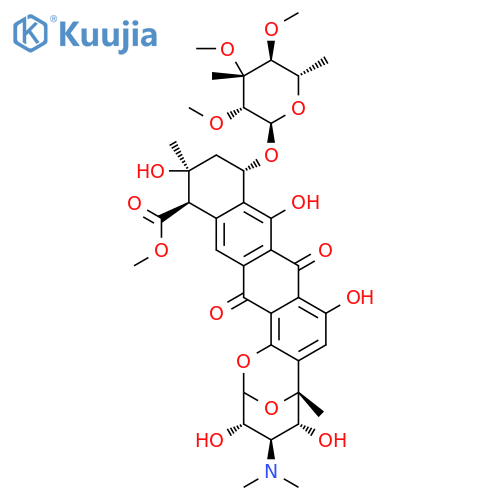

Nogalamycin structure

Nogalamycin 化学的及び物理的性質

名前と識別子

-

- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-

- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4

- NOGALAMYCIN

- antibiotic205t3

- NOGALAMYCIN,STREPTOMYCES NOGALATER

- nogalomycin

- nsc-70845

- AIDS031122

- antibioticnsc70845

- NOGALAMYCIN FROM STREPTOMYCES NOGALATER

- NOGALAMYCIN, STREPTOMYCES NOGALATER

- Nogalamycin >=95%, from Streptomyces nogalater

- NSC70845

- Antibiotic from Streptomyces nogalater

- NOGALAMYCIN [USAN]

- Nogalamyicn

- Nogalamycin [USAN:INN]

- NGM

- Nogalamicina

- MFCD00083442

- Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat

- KGTDRFCXGRULNK-JYOBTZKQSA-N

- HY-105846

- U 15167

- J-007388

- CHEBI:44504

- C18633

- L059DCD6IP

- methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

- Antibiotic 205t3; NSC 70845; U 15167

- CS-0026774

- methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate

- NS00011895

- Nogalamycinum [INN-Latin]

- Nogalamycine

- SCHEMBL4472

- 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-

- Nogalamicina [INN-Spanish]

- DTXSID20930779

- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-

- NOGALAMYCIN [MI]

- Nogalamycine [INN-French]

- Q7047427

- NSC 70845

- BDBM50370548

- NOGALAMYCIN [INN]

- Nogalamycinum

- AKOS040749035

- CHEMBL504459

- Antibiotic NSC 70845

- 1404-15-5

- Nogalamycin (USAN/INN)

- D05198

- UNII-L059DCD6IP

- Antibiotic 205t3

- U-15167

- SCHEMBL1649692

- PD011266

- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-

- methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate

- NCI60_038415

- Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

- CHEMBL1991217

- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-

- 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...

- methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

- Nogalamycin

-

- インチ: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14?,19-,24-,25-,29-,31+,32?,33?,35-,36?,37-,38-,39?/m0/s1

- InChIKey: KGTDRFCXGRULNK-QNQBSKBHSA-N

- ほほえんだ: O1[C@@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1(C([H])([H])[H])C1=C([H])C(=C3C(C4=C(C(C3=C1O2)=O)C([H])=C1C(=C4O[H])[C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]1([H])C(=O)OC([H])([H])[H])O[H])OC1([H])C([H])(C(C([H])([H])[H])(C([H])(C([H])(C([H])([H])[H])O1)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 787.30500

- どういたいしつりょう: 787.305135

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 17

- 重原子数: 56

- 回転可能化学結合数: 8

- 複雑さ: 1530

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 229

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.2095 (rough estimate)

- ゆうかいてん: 195-196° (dec)

- ふってん: 658.61°C (rough estimate)

- フラッシュポイント: 498.1°C

- 屈折率: 1.7650 (estimate)

- PSA: 229.44000

- LogP: 1.13800

- ひせんこうど: D25 +425° (c = 0.11 in CHCl3)

- 酸性度係数(pKa): 7.45 (60% ethanol)

Nogalamycin セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 45-46-61-20/21/22

- セキュリティの説明: 53-22-36/37/39-45

- RTECS番号:RA4550000

-

危険物標識:

- どくせい:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)

- リスク用語:R45; R46; R61; R20/21/22

- ちょぞうじょうけん:2-8°C

Nogalamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-N1575-5mg |

Nogalamycin |

1404-15-5 | >95% by HPLC | 5mg |

$220.00 | 2024-07-19 | |

| BioAustralis | BIA-N1575-25mg |

Nogalamycin |

1404-15-5 | >95% by HPLC | 25mg |

$770.00 | 2024-07-19 | |

| 1PlusChem | 1P001CTS-1mg |

2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |

1404-15-5 | 97% | 1mg |

$258.00 | 2024-06-21 | |

| Aaron | AR001D24-1mg |

2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |

1404-15-5 | 97% | 1mg |

$308.00 | 2025-02-13 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-5mg |

Nogalamycin |

1404-15-5 | 98% | 5mg |

¥2435.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250574-25 mg |

Nogalamycin, |

1404-15-5 | 25mg |

¥6,017.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-250574-25mg |

Nogalamycin, |

1404-15-5 | 25mg |

¥6017.00 | 2023-09-05 | ||

| TRC | N888503-10mg |

Nogalamycin |

1404-15-5 | 10mg |

$ 1644.00 | 2023-09-06 | ||

| TRC | N888503-1mg |

Nogalamycin |

1404-15-5 | 1mg |

$ 207.00 | 2023-09-06 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-25mg |

Nogalamycin |

1404-15-5 | 98% | 25mg |

¥8216.00 | 2022-04-26 |

Nogalamycin 関連文献

-

1. Structure of the nogalamycin–d(ATGCAT)2 complex in solution: DNA recognition at an isolated TpG siteHuw E. Williams,Mark S. Searle J. Chem. Soc. Perkin Trans. 1 1998 3

-

Mandy B. Hulst,Thadee Grocholski,Jacques J. C. Neefjes,Gilles P. van Wezel,Mikko Mets?-Ketel? Nat. Prod. Rep. 2022 39 814

-

Mark S. Searle,Allister J. Maynard,Huw E. L. Williams Org. Biomol. Chem. 2003 1 60

-

4. Synthesis of the C-glycoside fragment of nogalamycin and some nogalamycin precursorsMark A. Bates,Peter. G. Sammes,Gordon A. Thomson J. Chem. Soc. Perkin Trans. 1 1988 3037

-

Michelle L. Colgrave,Jennifer L. Beck,Margaret M. Sheil,Mark S. Searle Chem. Commun. 2002 556

1404-15-5 (Nogalamycin) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量